molecular formula C9H9FO2 B14016070 4-Fluoro-3-(methoxymethyl)benzaldehyde

4-Fluoro-3-(methoxymethyl)benzaldehyde

Cat. No.: B14016070
M. Wt: 168.16 g/mol
InChI Key: LNUGUCXCCZZFLZ-UHFFFAOYSA-N
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Description

4-Fluoro-3-(methoxymethyl)benzaldehyde is an aromatic aldehyde with the molecular formula C9H9FO2 It is characterized by the presence of a fluorine atom at the fourth position and a methoxymethyl group at the third position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-(methoxymethyl)benzaldehyde can be achieved through several methods. One common approach involves the formylation of 4-fluoro-3-(methoxymethyl)toluene using a Vilsmeier-Haack reaction. This reaction typically employs phosphorus oxychloride and dimethylformamide as reagents under controlled temperature conditions.

Another method involves the oxidation of 4-fluoro-3-(methoxymethyl)toluene using oxidizing agents such as chromium trioxide or potassium permanganate. The reaction is carried out in an appropriate solvent, such as acetic acid, under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using environmentally friendly oxidizing agents and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are often employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-(methoxymethyl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for this reaction include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acetic acid under reflux conditions.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Sodium methoxide in methanol under reflux conditions.

Major Products Formed

    Oxidation: 4-Fluoro-3-(methoxymethyl)benzoic acid.

    Reduction: 4-Fluoro-3-(methoxymethyl)benzyl alcohol.

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

4-Fluoro-3-(methoxymethyl)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active molecules, such as enzyme inhibitors and receptor modulators.

    Medicine: It is investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: It is employed in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Fluoro-3-(methoxymethyl)benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets, while the methoxymethyl group can influence its solubility and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-3-methoxybenzaldehyde
  • 4-Fluoro-3-methylbenzaldehyde
  • 4-Fluoro-3-hydroxybenzaldehyde

Uniqueness

4-Fluoro-3-(methoxymethyl)benzaldehyde is unique due to the presence of both a fluorine atom and a methoxymethyl group on the benzene ring. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable intermediate in organic synthesis. The fluorine atom enhances the compound’s reactivity and binding affinity, while the methoxymethyl group influences its solubility and stability.

Properties

IUPAC Name

4-fluoro-3-(methoxymethyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO2/c1-12-6-8-4-7(5-11)2-3-9(8)10/h2-5H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNUGUCXCCZZFLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(C=CC(=C1)C=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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